3,3'-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one)
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Overview
Description
3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) is a complex organic compound that features a piperazine ring linked to two quinolinone moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring is synthesized through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.
Attachment of Quinolinone Moieties: The quinolinone units are introduced via a nucleophilic substitution reaction, where the piperazine core reacts with 1-ethylquinolin-2(1H)-one derivatives in the presence of a suitable base, such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield and cost-effectiveness are typically implemented, including the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinolinone derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinolinone derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the quinolinone moieties can be replaced with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolinone derivatives with hydrogenated functional groups.
Substitution: New compounds with substituted quinolinone moieties.
Scientific Research Applications
3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: It is studied for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme interactions and cellular pathways.
Industrial Applications: It is explored for its potential use in the synthesis of advanced materials with specific mechanical and thermal properties.
Mechanism of Action
The mechanism of action of 3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease progression, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-methylquinolin-2(1H)-one): Similar structure but with a methyl group instead of an ethyl group.
3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-phenylquinolin-2(1H)-one): Similar structure but with a phenyl group instead of an ethyl group.
Uniqueness
3,3’-(piperazine-1,4-diyldimethanediyl)bis(1-ethylquinolin-2(1H)-one) is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-ethyl-3-[[4-[(1-ethyl-2-oxoquinolin-3-yl)methyl]piperazin-1-yl]methyl]quinolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c1-3-31-25-11-7-5-9-21(25)17-23(27(31)33)19-29-13-15-30(16-14-29)20-24-18-22-10-6-8-12-26(22)32(4-2)28(24)34/h5-12,17-18H,3-4,13-16,19-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVZHAZLYHWNXAT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C=C(C1=O)CN3CCN(CC3)CC4=CC5=CC=CC=C5N(C4=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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